Pentyl 3-methylbenzoate
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Overview
Description
Pentyl 3-methylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group at the third position and an ester functional group formed by the condensation of pentanol and 3-methylbenzoic acid. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous sodium hydroxide, the ester bond is cleaved, resulting in the formation of 3-methylbenzoic acid and pentanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, such as nitration or halogenation, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: 3-methylbenzoic acid and pentanol.
Reduction: 3-methylbenzyl alcohol.
Substitution: Substituted derivatives such as 3-nitrobenzoate or 3-chlorobenzoate.
Scientific Research Applications
Pentyl 3-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of pentyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methylbenzoic acid and pentanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but with a methyl group instead of a pentyl group.
Ethyl benzoate: Another ester with an ethyl group instead of a pentyl group.
Propyl benzoate: An ester with a propyl group instead of a pentyl group.
Uniqueness
Pentyl 3-methylbenzoate is unique due to its specific ester functional group and the presence of a pentyl chain, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to methyl, ethyl, and propyl benzoates results in different solubility, boiling point, and reactivity, making it suitable for specific applications in perfumery and flavoring.
Properties
CAS No. |
5448-60-2 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
pentyl 3-methylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-9-15-13(14)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3 |
InChI Key |
KUPGUGAJEZQRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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